Cas no 1062122-60-4 (seco-Temsirolimus)

Seco-Temsirolimus is a derivative of temsirolimus, a well-known mTOR inhibitor with applications in cancer research and therapy. This compound retains the core structural features of temsirolimus but exhibits distinct biochemical properties due to modifications in its molecular framework. It is primarily utilized in preclinical studies to investigate mTOR signaling pathways and their role in cell proliferation and survival. Seco-Temsirolimus offers researchers a valuable tool for exploring the mechanistic nuances of mTOR inhibition, particularly in the context of drug resistance and combination therapies. Its stability and solubility profile make it suitable for in vitro and in vivo experimental models, facilitating detailed pharmacological assessments.
seco-Temsirolimus structure
seco-Temsirolimus structure
商品名:seco-Temsirolimus
CAS番号:1062122-60-4
MF:C56H87NO16
メガワット:1030.287099123
CID:5307231

seco-Temsirolimus 化学的及び物理的性質

名前と識別子

    • (2S)-1-[2-Oxo-2-[(2R,3R,6S)-tetrahydro-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-[3-hydroxy-2-(hydroxymethyl)-2-methyl-1-oxopropoxy]-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaen-1-yl]-3-methyl-2H-pyra…
    • (2S)-1-[2-Oxo-2-[(2R,3R,6S)-tetrahydro-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-[3-hydroxy-2-(hydroxymethyl)-2-methyl-1-oxopropoxy]-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaen-1-yl]-3-methyl-2H-pyran-2-yl]acetyl]-2-piperidinecarboxylic acid (ACI)
    • seco-Temsirolimus
    • インチ: 1S/C56H87NO16/c1-34(17-13-12-14-18-36(3)46(69-9)31-42-23-21-40(7)56(68,73-42)51(63)52(64)57-26-16-15-19-43(57)53(65)66)27-38(5)48(61)50(71-11)49(62)39(6)29-37(4)44(60)24-20-35(2)28-41-22-25-45(47(30-41)70-10)72-54(67)55(8,32-58)33-59/h12-14,17-18,20,24,29,34-35,37-38,40-43,45-47,49-50,58-59,62,68H,15-16,19,21-23,25-28,30-33H2,1-11H3,(H,65,66)/b14-12+,17-13+,24-20+,36-18+,39-29+/t34-,35+,37-,38-,40-,41+,42+,43+,45-,46+,47-,49-,50+,56-/m1/s1
    • InChIKey: IHHUXYJUJZIWOO-YZEJQXLHSA-N
    • ほほえんだ: O([C@@H]1CC[C@@H](C[C@@H](C)/C=C/C(=O)[C@H](C)/C=C(\C)/[C@@H](O)[C@@H](OC)C(=O)[C@H](C)C[C@H](C)/C=C/C=C/C=C(\C)/[C@@H](OC)C[C@@H]2CC[C@@H](C)[C@](O)(C(=O)C(N3CCCC[C@H]3C(=O)O)=O)O2)C[C@H]1OC)C(=O)C(C)(CO)CO

じっけんとくせい

  • 密度みつど: 1.20±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 1035.9±75.0 °C(Predicted)
  • 酸性度係数(pKa): 3.24±0.20(Predicted)

seco-Temsirolimus 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T493000-10mg
seco-Temsirolimus
1062122-60-4
10mg
$ 800.00 2023-09-05
TRC
T621880-10mg
seco-Temsirolimus
1062122-60-4
10mg
$ 800.00 2023-09-05

seco-Temsirolimus 関連文献

seco-Temsirolimusに関する追加情報

Comprehensive Overview of seco-Temsirolimus (CAS No. 1062122-60-4): Mechanism, Applications, and Research Insights

seco-Temsirolimus (CAS No. 1062122-60-4) is a derivative of the well-known mTOR inhibitor Temsirolimus, which has garnered significant attention in oncology and immunology research. This compound belongs to the class of rapamycin analogs and exhibits potent biological activity by targeting the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Researchers and pharmaceutical developers are increasingly exploring seco-Temsirolimus for its potential in cancer therapy, immunosuppression, and even anti-aging applications, aligning with current trends in precision medicine and targeted drug development.

The molecular structure of seco-Temsirolimus features a unique seco-ring modification, distinguishing it from its parent compound. This structural alteration may influence its pharmacokinetic properties, such as solubility and bioavailability, making it a subject of interest for drug formulation optimization. Recent studies have investigated its efficacy in solid tumors, particularly in renal cell carcinoma and breast cancer models, where mTOR dysregulation is frequently observed. Additionally, its role in modulating autophagy—a cellular recycling process linked to neurodegenerative diseases—has sparked interdisciplinary research.

In the context of personalized medicine, seco-Temsirolimus is being evaluated for combination therapies with immune checkpoint inhibitors or tyrosine kinase inhibitors. Such strategies aim to overcome drug resistance, a major challenge in oncology. The compound’s potential to synergize with PD-1/PD-L1 inhibitors is particularly relevant, given the growing demand for combination immunotherapy regimens. Furthermore, its application in rare diseases with mTOR pathway involvement, such as tuberous sclerosis complex, highlights its versatility.

From a synthetic chemistry perspective, the production of seco-Temsirolimus involves sophisticated organic synthesis techniques, including macrolide formation and stereoselective modifications. These processes are critical for ensuring the compound’s structural integrity and biological potency. Analytical methods like HPLC and mass spectrometry are routinely employed for quality control, addressing the pharmaceutical industry’s emphasis on GMP compliance.

Beyond therapeutics, seco-Temsirolimus is also a valuable tool in basic research for elucidating mTOR-related mechanisms. Its use in cell culture studies and animal models has provided insights into metabolic regulation and cellular senescence, topics of high interest in age-related disease research. As the scientific community continues to explore mTOR’s multifaceted roles, seco-Temsirolimus remains a pivotal compound for advancing both translational medicine and drug discovery.

In summary, seco-Temsirolimus (CAS No. 1062122-60-4) represents a promising candidate in the evolving landscape of targeted therapies. Its applications span from oncology to immunology, driven by its unique mechanism and adaptability to modern treatment paradigms. Ongoing research and clinical trials will further define its therapeutic potential, solidifying its place in the next generation of small-molecule inhibitors.

おすすめ記事

推奨される供給者
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.